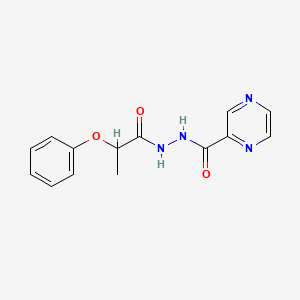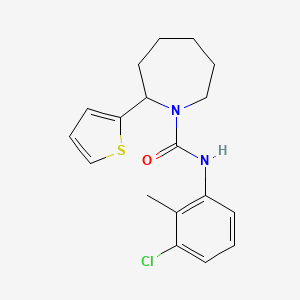![molecular formula C19H18BrN3O2 B5149057 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)
3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile, also known as DABCYL, is a chemical compound that is widely used in scientific research. It is a fluorescent quencher that is used in various applications, including DNA sequencing, protein assays, and enzyme kinetics studies.
作用機序
The mechanism of action of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile involves the quenching of fluorescence. This compound is a non-fluorescent molecule that absorbs energy from adjacent fluorescent molecules. This energy transfer results in the quenching of the fluorescence of the adjacent molecule. The efficiency of this quenching depends on the distance and orientation between the two molecules.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is a non-toxic molecule that is widely used in scientific research.
実験室実験の利点と制限
One of the main advantages of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is its high quenching efficiency. It is a highly effective quencher that can be used in a wide range of applications. Another advantage is its stability. This compound is a stable molecule that can be stored for long periods of time without degradation.
One limitation of this compound is its relatively low yield during synthesis. This can make it expensive to produce in large quantities. Another limitation is its sensitivity to pH and temperature. This compound is most effective at a pH of 7.0-7.5 and a temperature of 25-30°C.
将来の方向性
There are several future directions for the use of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile in scientific research. One area of research is the development of new applications for this compound. For example, there is potential for the use of this compound in the development of new biosensors and diagnostic assays.
Another area of research is the development of new quenchers that are more efficient than this compound. While this compound is a highly effective quencher, there is potential for the development of new molecules that are even more efficient.
Conclusion
In conclusion, this compound is a widely used fluorescent quencher that is used in various scientific research applications. Its high quenching efficiency and stability make it an attractive molecule for use in DNA sequencing, protein assays, and enzyme kinetics studies. While there are limitations to its use, there is potential for the development of new applications and more efficient quenchers in the future.
合成法
The synthesis of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-bromo-4-(diethylamino)aniline with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with acrylonitrile and potassium carbonate to yield this compound. The yield of this reaction is typically around 60-70%.
科学的研究の応用
3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is widely used in scientific research as a fluorescent quencher. It is commonly used in DNA sequencing, where it is attached to the 3’ end of a DNA fragment to quench the fluorescence of the adjacent fluorophore. This allows for the accurate determination of the DNA sequence. This compound is also used in protein assays, where it is used to quench the fluorescence of fluorescently labeled proteins. This allows for the measurement of protein-protein interactions and enzyme kinetics.
特性
IUPAC Name |
(Z)-3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-3-22(4-2)19-10-5-14(12-18(19)20)11-16(13-21)15-6-8-17(9-7-15)23(24)25/h5-12H,3-4H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFOYUBKGZCANN-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)

![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)
![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)
![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)


![N-[2-methyl-2-(4-morpholinyl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5149062.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5149071.png)
